molecular formula C22H24N2O5 B7703449 N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide

Cat. No. B7703449
M. Wt: 396.4 g/mol
InChI Key: KOLDGJWDWXSTQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide, also known as TMB-4, is a synthetic compound that has shown potential in various scientific research applications.

Mechanism of Action

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide exerts its neuroprotective effects through multiple mechanisms. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant response. This compound also inhibits the activation of NF-κB, a transcription factor that plays a role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 and superoxide dismutase. It also decreases the production of reactive oxygen species and pro-inflammatory cytokines. In animal studies, this compound has been shown to improve cognitive function and reduce neuronal damage in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide is its relatively simple synthesis method, which makes it accessible for researchers. However, this compound has not been extensively studied in humans, and its safety and efficacy in clinical settings are still unknown. Additionally, this compound may have limited solubility in aqueous solutions, which could affect its bioavailability.

Future Directions

There are several potential future directions for N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide research. One area of interest is its potential use in combination with other neuroprotective agents to enhance its effects. Another direction is the investigation of this compound's potential in other disease models, such as cancer or cardiovascular disease. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for maximum efficacy and safety.

Synthesis Methods

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide is synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with N-ethyl-N-(3-quinolylmethyl)amine in the presence of a reducing agent. The resulting intermediate is then reacted with 2-hydroxybenzoyl chloride to form this compound.

Scientific Research Applications

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been studied for its potential as a neuroprotective agent. It has been shown to protect against oxidative stress and inflammation in neuronal cells, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-ethyl-3,4,5-trimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-5-24(13-16-10-14-8-6-7-9-17(14)23-21(16)25)22(26)15-11-18(27-2)20(29-4)19(12-15)28-3/h6-12H,5,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLDGJWDWXSTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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